5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid
Overview
Description
5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of a fluorine atom, a sulfanyl group, and a propan-2-ylphenyl group attached to a benzoic acid core. The unique structural features of this compound make it a valuable building block in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Fluorination: Introduction of the fluorine atom onto the aromatic ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Thioether Formation: Formation of the sulfanyl group by reacting the fluorinated aromatic compound with a thiol reagent under basic conditions.
Alkylation: Introduction of the propan-2-yl group through a Friedel-Crafts alkylation reaction using an alkyl halide and a Lewis acid catalyst.
Carboxylation: Introduction of the carboxyl group through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino, thio, or alkoxy derivatives
Scientific Research Applications
5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and sulfanyl group contribute to its reactivity and binding affinity with biological macromolecules. The compound may inhibit enzymes or disrupt cellular processes by forming covalent bonds or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-mercaptobenzoic acid: Similar structure with a sulfanyl group and a fluorine atom on the benzoic acid core.
4-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid: Similar structure with the fluorine atom in a different position on the aromatic ring.
5-Fluoro-2-(4-methylphenyl)sulfanylbenzoic acid: Similar structure with a methyl group instead of a propan-2-yl group.
Uniqueness
5-Fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-yl group enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-fluoro-2-(4-propan-2-ylphenyl)sulfanylbenzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2S/c1-10(2)11-3-6-13(7-4-11)20-15-8-5-12(17)9-14(15)16(18)19/h3-10H,1-2H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDQIROAPSJMUCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2=C(C=C(C=C2)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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